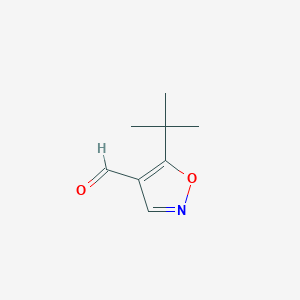
5-Tert-butyl-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C8H11NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring, which significantly influences its chemical behavior and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Tert-butyl-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Tert-butyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Tert-butyl-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,2-oxazole-4-carbaldehyde
- 5-Ethyl-1,2-oxazole-4-carbaldehyde
- 5-Phenyl-1,2-oxazole-4-carbaldehyde
Uniqueness
5-Tert-butyl-1,2-oxazole-4-carbaldehyde is
Propriétés
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVNEACPVQLDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

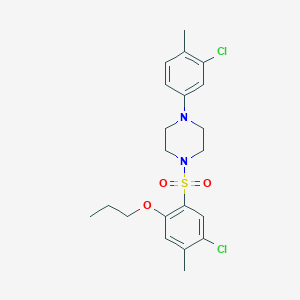

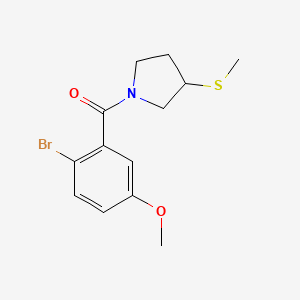
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)

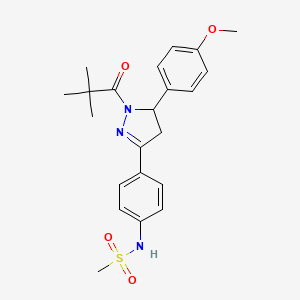

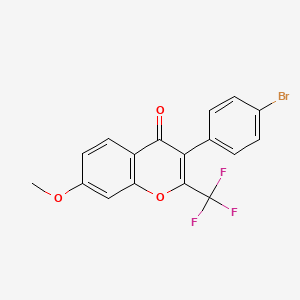
![N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2373827.png)
